molecular formula C18H15BrFN3OS B2571160 4-(4-bromophenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 537679-08-6

4-(4-bromophenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2571160
CAS No.: 537679-08-6
M. Wt: 420.3
InChI Key: QWHQKYJTRYAPEJ-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H15BrFN3OS and its molecular weight is 420.3. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Reactivities

Research in synthetic organic chemistry often focuses on developing new methods for creating complex molecules with high precision. A study by Qiu et al. (2009) discusses a practical synthesis method for 2-fluoro-4-bromobiphenyl, a compound related by the presence of halogen atoms which are also seen in the target molecule. The methodology emphasizes the importance of cross-coupling reactions and diazotization in synthesizing halogenated aromatic compounds, potentially applicable to the synthesis of the compound Yanan Qiu, Haining Gu, Pengfei Zhang, & Wei-Ming Xu, 2009.

Biological Activities and Applications

Pyrimidine derivatives, like the core structure of the target compound, are known for their broad range of biological activities. Gondkar, Deshmukh, and Chaudhari (2013) explored substituted tetrahydropyrimidine derivatives, highlighting their potential in-vitro anti-inflammatory activities. This study suggests that compounds with a tetrahydropyrimidine core could be promising leads for anti-inflammatory drug development Anita S. Gondkar, V. Deshmukh, & S. Chaudhari, 2013.

Optoelectronic Materials

The integration of heterocyclic compounds into optoelectronic materials is an area of growing interest. Lipunova et al. (2018) review the use of quinazoline and pyrimidine derivatives in creating novel materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications. This research indicates potential applications for complex heterocyclic compounds in the development of new optoelectronic materials, suggesting that the target compound could find utility in this field as well G. Lipunova, E. Nosova, V. Charushin, & O. Chupakhin, 2018.

Properties

IUPAC Name

4-(4-bromophenyl)-N-(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrFN3OS/c1-10-15(17(24)22-14-8-6-13(20)7-9-14)16(23-18(25)21-10)11-2-4-12(19)5-3-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHQKYJTRYAPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrFN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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